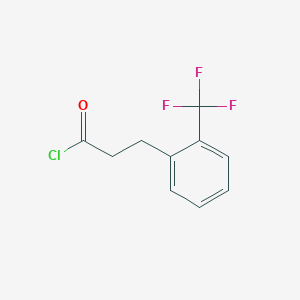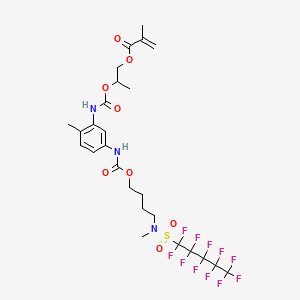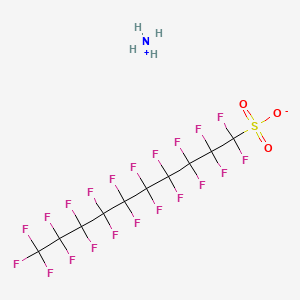
1-Hexene-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexene-d3 is a deuterated form of 1-Hexene, an organic compound with the molecular formula C6H9D3. It is an alkene, characterized by the presence of a carbon-carbon double bond. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in the field of proteomics .
Vorbereitungsmethoden
1-Hexene-d3 can be synthesized through several methods. One common method involves the oligomerization of ethylene, which combines ethylene molecules to produce linear alpha-olefins of various chain lengths . Another method is the ethylene trimerization process, which has gained interest due to its high selectivity towards 1-Hexene . Industrial production methods often involve the use of catalysts to facilitate these reactions, with Chevron Phillips’ ethylene trimerization technology being one of the dominant technologies in the production of 1-Hexene .
Analyse Chemischer Reaktionen
1-Hexene-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized by potassium permanganate to produce glutaraldehyde under acidic conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hexene-d3 is widely used in scientific research due to its unique properties. In chemistry, it is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics . In biology, it is used in proteomics research to study protein interactions and functions . In the medical field, it is used in the development of new drugs and therapies. Industrially, it is used in the production of polyethylene and other polymers .
Wirkmechanismus
The mechanism of action of 1-Hexene-d3 involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the deuterium atoms in this compound provide a distinct signal that can be used to study molecular structures and dynamics. In chemical reactions, the double bond in this compound makes it highly reactive, allowing it to participate in various reactions such as oxidation and reduction .
Vergleich Mit ähnlichen Verbindungen
1-Hexene-d3 is similar to other deuterated alkenes, such as 1-Butene-d3 and 1-Octene-d3. its unique properties, such as its specific molecular weight and reactivity, make it particularly useful in certain applications. For example, this compound is often preferred in NMR spectroscopy due to its distinct deuterium signal . Other similar compounds include 1-Hexene, which is the non-deuterated form of this compound, and other linear alpha-olefins like 1-Butene and 1-Octene .
Eigenschaften
Molekularformel |
C6H12 |
|---|---|
Molekulargewicht |
87.18 g/mol |
IUPAC-Name |
6,6,6-trideuteriohex-1-ene |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h3H,1,4-6H2,2H3/i2D3 |
InChI-Schlüssel |
LIKMAJRDDDTEIG-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CCCC=C |
Kanonische SMILES |
CCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)

![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)

![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)


